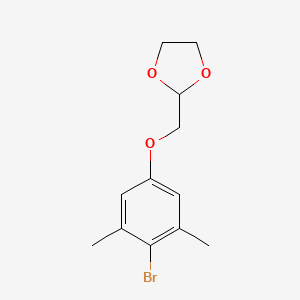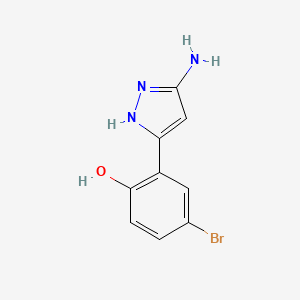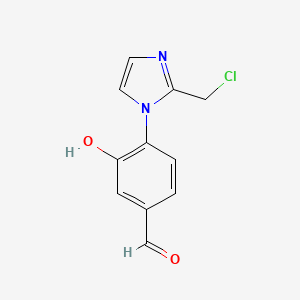
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is a compound that features a benzaldehyde moiety substituted with a chloromethyl-imidazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzaldehyde functional groups allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde typically involves the chloromethylation of an imidazole derivative followed by its coupling with a hydroxybenzaldehyde. One common method involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction conditions often require low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzoic acid.
Reduction: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzyl alcohol.
Substitution: 4-(2-(Substituted methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde.
Applications De Recherche Scientifique
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Bromomethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(2-(Methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Lacks the halogen substitution, which may affect its reactivity and biological activity.
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.
Uniqueness
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is unique due to the presence of both the chloromethyl and hydroxybenzaldehyde groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
4-[2-(chloromethyl)imidazol-1-yl]-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O2/c12-6-11-13-3-4-14(11)9-2-1-8(7-15)5-10(9)16/h1-5,7,16H,6H2 |
Clé InChI |
YWBFHAUSOUBAIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)O)N2C=CN=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


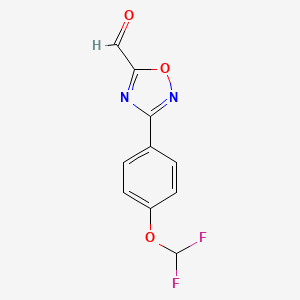
![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)

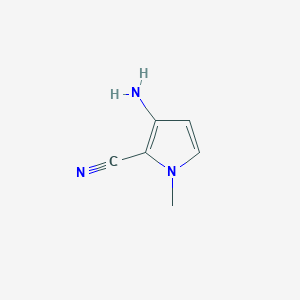


![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)

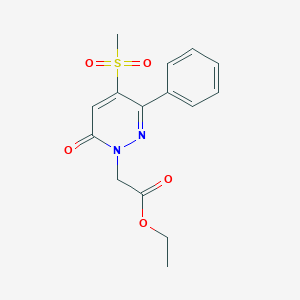


![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
